molecular formula C2H2N2O2S B3188128 1,3,4-Thiadiazolidine-2,5-dione CAS No. 19692-10-5

1,3,4-Thiadiazolidine-2,5-dione

Cat. No.: B3188128
CAS No.: 19692-10-5
M. Wt: 118.12 g/mol
InChI Key: GWJXPQLRAJGAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Thiadiazolidine-2,5-dione is a chemical compound that has been used in various scientific research . It is a part of the thiadiazole family, which is known for its wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is CHNOS, with an average mass of 135.165 Da and a monoisotopic mass of 134.944870 Da .


Chemical Reactions Analysis

This compound reacts with hydrogen peroxide and tert-dodecanethiol . More detailed information about its chemical reactions can be found in various studies .

Mechanism of Action

1,3,4-Thiadiazolidine-2,5-dione and its derivatives act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG) . They are thus the PPARG agonists subset of PPAR agonists. The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Safety and Hazards

While this material is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200), this SDS contains valuable information critical to the safe handling and proper use of the product . There are no notified hazards by manufacturers, importers, or downstream users for this substance .

Properties

CAS No.

19692-10-5

Molecular Formula

C2H2N2O2S

Molecular Weight

118.12 g/mol

IUPAC Name

1,3,4-thiadiazolidine-2,5-dione

InChI

InChI=1S/C2H2N2O2S/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)

InChI Key

GWJXPQLRAJGAOI-UHFFFAOYSA-N

SMILES

C1(=O)NNC(=O)S1

Canonical SMILES

C1(=O)NNC(=O)S1

Origin of Product

United States

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